A Technical Guide to 2-Chloro-5-methylpyridine-3-carbaldehyde: Properties, Reactivity, and Applications
A Technical Guide to 2-Chloro-5-methylpyridine-3-carbaldehyde: Properties, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
2-Chloro-5-methylpyridine-3-carbaldehyde is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique trifunctional structure—comprising a reactive aldehyde, a nucleophilic substitution-susceptible chlorine atom, and a pyridine ring—makes it a valuable synthon for constructing more complex molecular architectures. This guide provides an in-depth examination of its physical, chemical, and spectroscopic properties, alongside practical insights into its reactivity, synthesis, and handling. The primary focus is to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of novel agrochemicals, pharmaceuticals, and other biologically active molecules.
Compound Identification and Core Structure
The foundational step in utilizing any chemical is its unambiguous identification. 2-Chloro-5-methylpyridine-3-carbaldehyde is characterized by a pyridine ring substituted at the 2, 3, and 5 positions.
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Chemical Name: 2-Chloro-5-methylpyridine-3-carbaldehyde
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Synonyms: 2-Chloro-5-methylnicotinaldehyde
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CAS Number: 92444-99-0
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Molecular Formula: C₇H₆ClNO
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Molecular Weight: 155.58 g/mol [1]
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InChIKey: IZDJJYRXECMSLX-UHFFFAOYSA-N
Physicochemical Properties
The physical properties of a compound are critical for planning reactions, purification, and storage. The data below has been aggregated from various chemical data sources.
| Property | Value | Source(s) |
| Appearance | Solid / Crystalline Powder | |
| Boiling Point | 265.51 °C at 760 mmHg | |
| Density | 1.27 g/cm³ | |
| Flash Point | 114.38 °C | |
| Refractive Index | 1.581 | |
| XLogP3 | 1.86 | |
| Topological Polar Surface Area (TPSA) | 29.54 Ų |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The aldehyde, methyl, and aromatic protons, along with the carbonyl and C-Cl bonds, give rise to a distinct spectroscopic signature.
¹H Nuclear Magnetic Resonance (NMR)
While a specific spectrum for the title compound is not available in the provided search results, data from a closely related reaction product provides insight. In the ¹H-NMR spectrum of imines derived from 2-Chloro-5-methylpyridine-3-carbaldehyde, the key signals from the pyridine core are consistently observed. For example, in a CDCl₃ solvent, one would expect:
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A singlet for the methyl group (–CH₃) protons around δ 2.3-2.4 ppm.[2]
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Two singlets for the heteroaromatic protons on the pyridine ring, typically downfield around δ 8.1-8.4 ppm.[2]
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A singlet for the aldehyde proton (–CHO) which would be significantly downfield, typically > δ 9.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic stretching frequencies of its functional groups. Key expected peaks include:
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~2960 cm⁻¹: C-H stretching from the methyl and aldehyde groups.[2]
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~1640 cm⁻¹: A strong C=O stretch from the aldehyde carbonyl group.[2]
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~1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.[2]
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~1080 cm⁻¹: C-Cl stretching vibration.[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would appear at m/z 155, with a characteristic (M+2) peak at m/z 157 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.
Chemical Synthesis and Reactivity
Synthesis of the Core Compound
2-Chloro-5-methylpyridine-3-carbaldehyde is commonly prepared via Vilsmeier-Haack formylation conditions.[2][3] This classic organic reaction introduces a formyl group (–CHO) onto an electron-rich aromatic ring. The process involves the cyclization of an enamide derived from propionaldehyde, followed by formylation to yield the target aldehyde.[2][3]
Caption: Vilsmeier-Haack synthesis pathway.
Core Reactivity: The Aldehyde Functional Group
The aldehyde group is the primary center for synthetic elaboration. It readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of its utility as a synthetic intermediate.[2][3] Pyridine-based Schiff bases are valuable synthons for creating pesticides and other biologically active molecules.[2][3] The reaction is typically acid-catalyzed and can be carried out by simply heating the aldehyde with the corresponding amine.[2][3]
Experimental Protocol: Synthesis of Imines (Schiff Bases)
This protocol outlines a general procedure for the synthesis of imines from 2-Chloro-5-methylpyridine-3-carbaldehyde, adapted from established methodologies.[2][3]
Caption: Workflow for imine synthesis.
Step-by-Step Methodology:
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Reactant Charging: In a suitable reaction vessel, combine 2-Chloro-5-methylpyridine-3-carbaldehyde (1.0 equivalent) and the desired primary amine (1.0-1.2 equivalents).[2]
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Reaction Conditions: Heat the reaction mixture in an oil bath, typically to around 60-65°C.[2] Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
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Work-up: Once the reaction is complete, cool the mixture to ambient temperature.[2]
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Extraction: Dilute the mixture with a suitable organic solvent, such as dichloromethane, and wash with water or brine.[2]
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Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude imine product.[2]
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Purification: The resulting product, if not sufficiently pure, can be further purified by column chromatography or recrystallization.
Safety, Handling, and Storage
Proper handling of 2-Chloro-5-methylpyridine-3-carbaldehyde is imperative due to its potential hazards. The safety information is analogous to related chlorinated pyridine compounds.
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Hazard Statements: May be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[4][5]
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Precautionary Measures:
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Storage:
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Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
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Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[4]
Conclusion
2-Chloro-5-methylpyridine-3-carbaldehyde stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, predictable reactivity centered on the aldehyde moiety, and straightforward derivatization protocols make it an attractive starting material for discovery chemistry. A thorough understanding of its characteristics, combined with stringent adherence to safety protocols, enables researchers to fully exploit its potential in the development of next-generation pharmaceuticals and agrochemicals.
References
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Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES. Heterocyclic Communications, 8(3). [Link]
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Gangadasu, B., et al. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate. [Link]
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National Center for Biotechnology Information (n.d.). 2-Chloro-5-methylpyridine-4-carboxaldehyde. PubChem. [Link]
